2-iodo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Overview
Description
2-iodo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with an iodine atom and a tetrahydrobenzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Amidation: The final step involves the coupling of the iodinated benzothiazole with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The benzamide moiety can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzamide.
Scientific Research Applications
Chemistry
In chemistry, 2-iodo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of benzothiazole derivatives with biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
Medicinally, derivatives of benzothiazole have shown potential in the treatment of various diseases, including cancer and neurological disorders. The iodine atom in the compound can be used for radiolabeling, aiding in imaging and diagnostic applications.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its structure allows for modifications that can tailor these properties for specific applications.
Mechanism of Action
The mechanism of action of 2-iodo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the iodine atom can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 2-iodo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propionamide
- 2-iodo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butyramide
Uniqueness
Compared to similar compounds, 2-iodo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the iodine atom also allows for unique applications in radiolabeling and imaging.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-iodo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2OS/c15-10-6-2-1-5-9(10)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h1-2,5-6H,3-4,7-8H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMKJXXSKDDXKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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